2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. . The unique structure of this compound, which includes a fused triazole and pyrimidine ring system, contributes to its wide range of chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One common approach involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the annulation of pyrimidine moiety to the triazole ring or vice versa .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation in industrial settings allows for efficient and rapid production, minimizing energy consumption and waste generation .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazolopyrimidines, dihydro derivatives, and oxides .
Scientific Research Applications
2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to increased levels of cAMP and subsequent physiological effects . Additionally, it can inhibit enzymes like tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A), contributing to its anticancer properties .
Comparison with Similar Compounds
2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
1,2,4-Triazolo[1,5-a]pyrimidine: Exhibits a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Used in coordination chemistry and exhibits unique binding properties with metal ions.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
2,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C7H8N4/c1-5-3-7-9-6(2)10-11(7)4-8-5/h3-4H,1-2H3 |
InChI Key |
MYFSEWMLIQCSAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NN2C=N1)C |
Origin of Product |
United States |
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